(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

Medicinal Chemistry Stereochemistry Fibroblast Activation Protein (FAP)

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride (CAS 2306249-26-1) is a chiral, fluorinated pyrrolidine building block critical for the synthesis of dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP) inhibitors. The (2S,4R) stereochemistry, establishing a trans-configuration with an axial fluorine, fundamentally directs its interaction with serine protease catalytic domains, a property that cannot be replicated by its (2S,4S) or other diastereomers.

Molecular Formula C5H8ClFN2
Molecular Weight 150.58 g/mol
Cat. No. B12084676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride
Molecular FormulaC5H8ClFN2
Molecular Weight150.58 g/mol
Structural Identifiers
SMILESC1C(CNC1C#N)F.Cl
InChIInChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m1./s1
InChIKeyOLZBUMFLINUMEV-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride: A Chiral Gatekeeper for Potent and Selective Cyanopyrrolidine Therapeutics


(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride (CAS 2306249-26-1) is a chiral, fluorinated pyrrolidine building block critical for the synthesis of dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP) inhibitors [1]. The (2S,4R) stereochemistry, establishing a trans-configuration with an axial fluorine, fundamentally directs its interaction with serine protease catalytic domains, a property that cannot be replicated by its (2S,4S) or other diastereomers . This compound serves as a key intermediate where stereochemical integrity directly dictates the potency and selectivity profile of the final pharmaceutical agent.

Why the (2S,4R) Isomer Cannot Be Substituted: The Critical Impact of Configuration on Biological Activity


Substituting (2S,4R)-4-fluoropyrrolidine-2-carbonitrile hydrochloride with its (2S,4S) diastereomer, or an unspecified stereoisomer mixture, is not chemically or pharmacologically equivalent. The (2S,4R) configuration forces the fluorine substituent into an axial orientation, engaging a different spatial vector within enzyme binding pockets compared to the equatorial orientation of the (2S,4S) isomer [1]. This structural divergence leads to a stark contrast in potency, as the (2S,4S) scaffold is a validated pharmacophore for FAP-targeted PET tracers, while the (2S,4R) isomer demonstrates markedly different, often reduced, affinity for the same target [2]. For robust structure-activity relationship (SAR) studies or the synthesis of specific drug candidates like teneligliptin's diastereomers, the use of the precise (2S,4R) building block is a non-negotiable requirement to ensure pharmacological fidelity.

Quantitative Differentiation of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride


Stereochemistry-Driven Binding Divergence: Axial (2S,4R) vs. Equatorial (2S,4S) Configuration for FAP Inhibition

The (2S,4R) stereoisomer exhibits a fundamentally different binding profile to Fibroblast Activation Protein (FAP) compared to the (2S,4S) isomer, which is a validated pharmacophore for FAP-targeted radioligands [1]. A representative (2S,4R)-containing peptidomimetic inhibitor, CHEMBL1243403, demonstrates an IC50 of 210 nM against FAP, while maintaining significantly weaker inhibition of the off-target peptidases DPP8 and DPP9 (IC50 > 100,000 nM, yielding a selectivity window of >475-fold) [1]. In contrast, the (2S,4S) scaffold is the basis for high-affinity FAP tracers like [68Ga]Ga-SB03045, which require sub-nanomolar binding affinities for effective in vivo imaging, underscoring that the (2S,4R) configuration is not a simple drop-in replacement but a tool for modulating target engagement [2].

Medicinal Chemistry Stereochemistry Fibroblast Activation Protein (FAP)

Therapeutic Relevance: The (2S,4R) Isomer as a Defined Diastereomer of the Marketed Drug Teneligliptin

The marketed DPP-4 inhibitor teneligliptin is defined by its (2S,4S)-4-fluoropyrrolidine-2-carbonitrile core [1]. Its (2S,4R) counterpart, (2S,4R)-Teneligliptin, is a distinct diastereomer that is a mandatory reference standard for process chemistry, impurity profiling, and metabolite identification . This necessity is grounded in the SAR of the cyanopyrrolidine class, where the trans-(2S,4R) configuration has been shown to generate distinct potency levels at the DPP-4 active site compared to the cis-(2S,4S) configuration [2].

Pharmaceutical Synthesis Dipeptidyl Peptidase-4 (DPP-4) Type 2 Diabetes

Key Intermediate for Covalent Nitrile-Based Serine Protease Inhibitors

The carbonitrile group at the 2-position of the pyrrolidine ring forms a reversible covalent bond with the catalytic serine residue (Ser630) of DPP-4, and this warhead's reactivity is influenced by the ring conformation [1]. The trans-(2S,4R) configuration provides a specific exit vector for this warhead that is distinct from the cis-(2S,4S) isomer. In a series of 4-substituted 2-cyanopyrrolidine inhibitors, the (2S,4R)-L-tert-butylglycine derivative was identified as a highly stable and potent DPP-IV inhibitor with a demonstrated in vivo glucose-lowering effect [1], while other stereoisomers in the same study showed significantly lower plasma stability or potency, highlighting that the (2S,4R) geometry can confer a unique combination of reactivity and stability.

Medicinal Chemistry Covalent Inhibitors Serine Protease

Precision Synthesis Advantage: Cost-Effectiveness Through Advanced Industrial Production Methods

A significant procurement challenge for (2S,4R)-4-fluoropyrrolidine-2-carbonitrile is the cost and yield of obtaining high enantiomeric excess. Traditional methods often yield racemic or low-ee product, requiring expensive chiral resolution [1]. Patented industrial methods, such as those in US20100174096, specifically target this problem by describing a practical, stereoselective route to optically active (2S,4R)-fluoropyrrolidine derivatives, directly impacting the commercial viability and reliable supply of this specific isomer [1]. Suppliers utilizing these advanced methods can offer the product with proven high chiral purity (e.g., >98% ee) at a scalable cost, a key differentiator against generic suppliers of undefined stereochemistry.

Process Chemistry Asymmetric Synthesis Cost-Effectiveness

Primary Application Scenarios for (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride Based on Core Evidence


Diastereomeric Reference Standard for Teneligliptin Pharmaceutical Development

The primary commercial application for this compound is as a mandatory diastereomeric reference standard for the development, manufacturing, and quality control (QC) of the anti-diabetic drug teneligliptin. As established in Section 3, the (2S,4R) isomer is a specified impurity that must be resolved and quantified. QC laboratories require this compound to validate HPLC methods for purity analysis per ICH guidelines, ensuring no batch contains more than the acceptable limit of this diastereomer [1]. Its procurement is a regulatory necessity for any generic manufacturer seeking ANDA approval.

Tool Compound for Stereochemistry-Driven FAP and DPP-4 Pharmacology

SAR studies investigating the binding mode of cyanopyrrolidine inhibitors to FAP and DPP-4 require the (2S,4R) isomer to define the structural water network and binding pocket constraints. The quantitative evidence from Section 3 demonstrates its distinct selectivity window (FAP vs. DPP-8/9) and reduced FAP potency compared to the (2S,4S) core. This makes it an ideal tool to probe the stereochemical requirements for isoform selectivity, helping to decouple on-target potency from off-target binding in the design of safer therapeutic candidates [2].

Key Intermediate for Novel Covalent Serine Protease Inhibitors

Medicinal chemistry teams focused on designing covalent inhibitors for serine proteases like DPP-4 or FAP can utilize this building block as a central scaffold. As highlighted by the evidence, the trans-(2S,4R) orientation was a key feature in the discovery of a stable, in vivo-active DPP-IV inhibitor [3]. It enables exploration of a chemical space distinct from the cis-(2S,4S) isomer, offering a unique combination of nitrile warhead reactivity and pharmacokinetic stability that is critical for progressing lead optimization beyond simple in vitro potency.

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